molecular formula C9H9FO4S B12312290 3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid

3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid

Cat. No.: B12312290
M. Wt: 232.23 g/mol
InChI Key: UUWWTLKWWPWKIK-UHFFFAOYSA-N
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Description

3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid is an organic compound characterized by the presence of a fluorosulfonyl group attached to a benzoic acid core, with two methyl groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorosulfonylation of the corresponding benzoic acid derivative using fluorosulfonylating reagents such as sulfuryl fluoride gas (SO₂F₂) or solid reagents like FDIT and AISF . The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modulate biological functions by inhibiting or activating specific enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid include other sulfonyl fluorides and benzoic acid derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the fluorosulfonyl group and the dimethyl substitution on the benzoic acid core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9FO4S

Molecular Weight

232.23 g/mol

IUPAC Name

3-fluorosulfonyl-4,5-dimethylbenzoic acid

InChI

InChI=1S/C9H9FO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12)

InChI Key

UUWWTLKWWPWKIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)F)C(=O)O

Origin of Product

United States

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